molecular formula C8H5Cl2NO3 B8494872 1-(2,3-Dichloro-5-nitro-phenyl)-ethanone

1-(2,3-Dichloro-5-nitro-phenyl)-ethanone

Cat. No.: B8494872
M. Wt: 234.03 g/mol
InChI Key: SOXFHMGBUBJGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dichloro-5-nitro-phenyl)-ethanone is a substituted acetophenone derivative featuring two chlorine atoms at positions 2 and 3 and a nitro group at position 5 on the aromatic ring.

Properties

Molecular Formula

C8H5Cl2NO3

Molecular Weight

234.03 g/mol

IUPAC Name

1-(2,3-dichloro-5-nitrophenyl)ethanone

InChI

InChI=1S/C8H5Cl2NO3/c1-4(12)6-2-5(11(13)14)3-7(9)8(6)10/h2-3H,1H3

InChI Key

SOXFHMGBUBJGBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The nitro group at position 5 in the target compound enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to analogs with hydroxy or methoxy groups .

Physical Properties: The melting point of the target compound is expected to be higher than 1-(5-Chloro-2-nitrophenyl)-ethanone (58–61°C) due to stronger intermolecular forces from additional chlorine atoms .

Biological Activity: Chloro-nitro acetophenones are associated with antibacterial and antioxidant activities. For example, Schiff bases derived from similar ethanones showed efficacy against E. coli and Salmonella Typhi . The dichloro-nitro substitution in the target compound may enhance these properties but could also increase toxicity .

Synthesis Methods: Analogous compounds are synthesized via Friedel-Crafts acylation (e.g., 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)-ethanone) or Suzuki coupling (e.g., compound 5 in ). The target compound likely requires controlled nitration and chlorination steps to achieve regioselectivity.

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